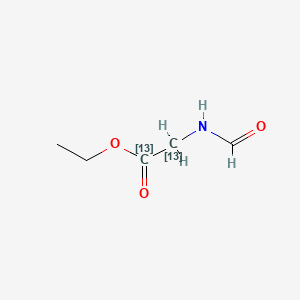
N-Formylglycine-13C2 Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formylglycine-13C2 Ethyl Ester is an organic compound with the molecular formula C3^13C2H9NO3 and a molecular weight of 133.12 g/mol . It is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Formylglycine-13C2 Ethyl Ester can be synthesized through a multi-step process. One common method involves the reaction of glycine ethyl ester hydrochloride with methyl formate in the presence of triethylamine. The mixture is heated under reflux for 20 hours, followed by filtration and distillation under reduced pressure to yield N-Formylglycine ethyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Formylglycine-13C2 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Formylglycine-13C2 Ethyl Ester is utilized in a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stable isotope-labeled compound for tracing reaction pathways.
Biology: It serves as a building block in peptide synthesis and is used in studies involving protein modification.
Medicine: It is employed in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism by which N-Formylglycine-13C2 Ethyl Ester exerts its effects involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The molecular targets and pathways involved include interactions with enzymes and receptors, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Formylglycine Ethyl Ester: Similar in structure but without the isotope labeling.
Glycine Ethyl Ester: Lacks the formyl group, making it less reactive in certain chemical reactions.
N-Formylglycine: The parent compound without the ethyl ester group.
Uniqueness
N-Formylglycine-13C2 Ethyl Ester’s uniqueness lies in its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking of molecular transformations and interactions .
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
133.12 g/mol |
IUPAC Name |
ethyl 2-formamidoacetate |
InChI |
InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7)/i3+1,5+1 |
InChI Key |
GMBCCEOJUWMBPF-ZIEKVONGSA-N |
Isomeric SMILES |
CCO[13C](=O)[13CH2]NC=O |
Canonical SMILES |
CCOC(=O)CNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















